molecular formula C20H20N8O2 B2765089 2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2176069-06-8

2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No. B2765089
CAS RN: 2176069-06-8
M. Wt: 404.434
InChI Key: CFJXQPSOIJRXAL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups including a pyrido[1,2-a]pyrimidin-2-yl group, a piperidin-4-yl group, a triazol-1-yl group, and a dihydropyridazin-3-one group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. The pyrido[1,2-a]pyrimidin-2-yl and piperidin-4-yl groups would form bicyclic structures, while the triazol-1-yl and dihydropyridazin-3-one groups would form monocyclic structures .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive sites. For example, the pyrido[1,2-a]pyrimidin-4-one group could undergo C-3 chalcogenation to synthesize diversely orchestrated 3-ArS/ArSe derivatives .

Scientific Research Applications

Antibacterial Properties

The oxazolidinones class, with members like linezolid and eperezolid, has been expanded to include compounds with significant antibacterial properties against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus. Compounds related to the queried structure have shown comparable in vivo potency against S. aureus to linezolid (Tucker et al., 1998).

Anticancer Activity

Derivatives of the compound have exhibited antiproliferative effects against human cancer cell lines. Specific derivatives showed promising activity, suggesting potential as anticancer agents requiring further investigation (Mallesha et al., 2012).

Anticonvulsant Effects

The structural analysis of anticonvulsant compounds reveals a marked delocalization of nitrogen lone pairs towards the middle heterocycle, impacting the orientation of piperidine-like groups. This structural insight contributes to understanding the pharmacophore's activity (Georges et al., 1989).

Antihypertensive Agents

A series of 1,2,4-triazolol[1,5-alpha]pyrimidines with morpholine, piperidine, or piperazine moieties demonstrated promising in vitro and in vivo antihypertensive activity. This suggests a potential avenue for developing new antihypertensive drugs (Bayomi et al., 1999).

Antimicrobial Effects

Pyridines, pyrimidinones, oxazinones, and their derivatives synthesized as antimicrobial agents showed good antibacterial and antifungal activities. This research broadens the scope of antimicrobial agents with potential therapeutic applications (Hossan et al., 2012).

Structural and Electronic Properties

The study of the crystal structure and electronic properties of certain compounds helps understand the impact of substituents on the molecule's behavior, facilitating the design of molecules with desired pharmacological properties. For instance, studies on risperidone chloride and its hydrates have provided insights into the molecule's structural dynamics (Wang & Pan, 2006).

Safety and Hazards

The safety and hazards associated with this compound are not known due to the lack of available data. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

2-[4-[[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]methyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N8O2/c29-19-5-4-17(28-14-21-13-22-28)24-27(19)12-15-6-9-25(10-7-15)18-11-20(30)26-8-2-1-3-16(26)23-18/h1-5,8,11,13-15H,6-7,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJXQPSOIJRXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C4=CC(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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